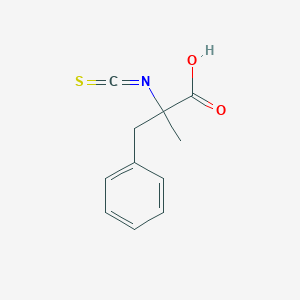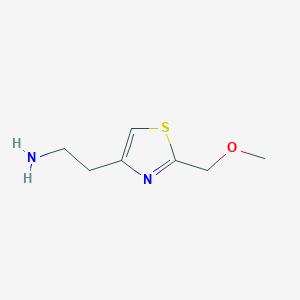
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2,6-dichloropyrimidine with 4-amino-5-methyl-3-mercapto-1,2,4-triazole in acetonitrile to form an intermediate, which is then subjected to nucleophilic substitution with secondary amines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include secondary amines and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazoles, while oxidation and reduction can modify the functional groups attached to the triazole ring.
科学的研究の応用
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and other industrial applications.
作用機序
The mechanism of action of 5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, inhibiting their activity. This binding is facilitated by the hydrogen bond accepting and donating characteristics of the triazole ring, allowing it to make specific interactions with different target receptors .
類似化合物との比較
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: A closely related compound with similar biological activities.
5-substituted 1,2,4-triazole-3-carboxylic acids: These compounds have various substituents at the 5-position, leading to different biological properties.
Uniqueness
5-bromo-4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the bromine atom and the cyclopropyl group. These substituents enhance its biological activity and make it a valuable compound for further research and development.
特性
分子式 |
C6H6BrN3O2 |
|---|---|
分子量 |
232.03 g/mol |
IUPAC名 |
5-bromo-4-cyclopropyl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6BrN3O2/c7-6-9-8-4(5(11)12)10(6)3-1-2-3/h3H,1-2H2,(H,11,12) |
InChIキー |
ACVZPMPXZOYZDV-UHFFFAOYSA-N |
正規SMILES |
C1CC1N2C(=NN=C2Br)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(aminomethyl)-2,2-dimethylcyclobutyl]pyrazolo[1,5-a]pyridine-4-carboxamidedihydrochloride,Mixtureofdiastereomers](/img/structure/B13634968.png)
![1-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]cyclopropane-1-carboxylicacid](/img/structure/B13634969.png)
![2-(Sec-butylthio)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13634976.png)

![1-Ethyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13634992.png)


![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2-thiazole](/img/structure/B13635009.png)
![4-[3-(Trifluoromethyl)phenyl]pyrrolidin-3-amine](/img/structure/B13635015.png)
